molecular formula C21H17ClN4O2 B251537 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide

Cat. No.: B251537
M. Wt: 392.8 g/mol
InChI Key: IHMNPCFTLWVDEZ-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole core, which is a heterocyclic compound containing nitrogen atoms, and is substituted with a chloro group, a phenyl group, and an ethoxybenzamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Chlorination: The benzotriazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Substitution with Phenyl Group: The chlorinated benzotriazole is reacted with a phenylating agent, such as phenylmagnesium bromide, to introduce the phenyl group.

    Formation of Ethoxybenzamide Moiety: The final step involves the reaction of the substituted benzotriazole with 4-ethoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-benzotriazol-5-yl)-4-cyano-2-fluorobenzamide
  • N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-(2-methylphenoxy)acetamide

Uniqueness

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxybenzamide moiety, which imparts specific chemical and physical properties

Properties

Molecular Formula

C21H17ClN4O2

Molecular Weight

392.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-4-ethoxybenzamide

InChI

InChI=1S/C21H17ClN4O2/c1-2-28-16-10-8-14(9-11-16)21(27)23-18-13-20-19(12-17(18)22)24-26(25-20)15-6-4-3-5-7-15/h3-13H,2H2,1H3,(H,23,27)

InChI Key

IHMNPCFTLWVDEZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4

Origin of Product

United States

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